molecular formula C11H14BrNO B1445733 2-Bromo-N-(4-ethylphenyl)propanamide CAS No. 89312-73-2

2-Bromo-N-(4-ethylphenyl)propanamide

Cat. No. B1445733
CAS RN: 89312-73-2
M. Wt: 256.14 g/mol
InChI Key: YTMDPJNHPCMSOS-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-ethylphenyl)propanamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 .


Molecular Structure Analysis

The InChI code for 2-Bromo-N-(4-ethylphenyl)propanamide is 1S/C11H14BrNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-N-(4-ethylphenyl)propanamide has a molecular weight of 256.14 . It is stored at refrigerated temperatures . The compound’s other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources.

Scientific Research Applications

  • Application in Polymer Chemistry
    • Summary of the Application : “2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide” is used as a fluorescent Atom Transfer Radical Polymerization (ATRP) initiator .
    • Methods of Application : The compound is synthesized and analyzed using NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction .
    • Results or Outcomes : The compound has been shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates .
  • Application in Herbicide Development
    • Summary of the Application : “2-Bromo-N-(4-ethylphenyl)propanamide” and its derivatives have been studied for their potential as herbicides .
    • Methods of Application : The compound is synthesized and then tested for its root growth-inhibitory activity using a germination assay with rape seed .
    • Results or Outcomes : Certain derivatives of the compound, such as “2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide”, have shown significant root growth-inhibitory activity .
  • Application in Drug Discovery
    • Summary of the Application : “2-Bromo-N-(4-ethylphenyl)propanamide” and its derivatives have been studied for their potential as drug candidates .
    • Methods of Application : The compound is synthesized and then tested for its biological activity using various assays .
    • Results or Outcomes : Certain derivatives of the compound have shown significant biological activity .

properties

IUPAC Name

2-bromo-N-(4-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMDPJNHPCMSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50753094
Record name 2-Bromo-N-(4-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50753094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4-ethylphenyl)propanamide

CAS RN

89312-73-2
Record name 2-Bromo-N-(4-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50753094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Mizuta, K Kitamura, Y Morii, J Ishihara… - The Journal of …, 2021 - ACS Publications
General methods have not been previously developed for the synthesis of sterically hindered α-SCF 3 -substituted carbonyl compounds using nucleophilic trifluoromethylthiolating …
Number of citations: 3 pubs.acs.org

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